molecular formula C12H8N2O2S B063076 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid CAS No. 174422-11-8

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid

Cat. No. B063076
CAS RN: 174422-11-8
M. Wt: 244.27 g/mol
InChI Key: HNBAEALJFFNPFK-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a compound of interest due to its structural significance in organic chemistry. The compound consists of a benzimidazole core substituted with a thiophene ring and a carboxylic acid function. This structure is notable for its potential applications in materials science and pharmacology, although this response will focus on its chemical aspects excluding its drug applications and side effects.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives typically involves cyclization reactions of o-phenylenediamine with carboxylic acids in the presence of catalysts. The process can be enhanced by using polyphosphoric acid or other dehydrating agents to facilitate ring closure (Lee, Jeoung, & Lee, 1996). Furthermore, the Weidenhagen reaction followed by N-methylation is another approach for synthesizing related compounds, demonstrating versatility in functional group transformations (El’chaninov, Aleksandrov, & Simonov, 2016).

Molecular Structure Analysis

The molecular structure of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid derivatives is characterized by non-covalent interactions, such as CH⋯N and CH⋯π, stabilizing the crystal structure. X-ray crystallography and DFT computational studies confirm the planar nature of the benzimidazole core and the positioning of substituents (Madan Kumar et al., 2020).

Scientific Research Applications

DNA Binding and Fluorescent Staining

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid and its analogs, similar to the synthetic dye Hoechst 33258, have applications in DNA binding due to their strong affinity for the minor groove of double-stranded B-DNA, specifically AT-rich sequences. This property is exploited in fluorescent DNA staining, where these compounds are used in cell biology for chromosome and nuclear staining, and flow cytometry to analyze nuclear DNA content values. The derivatives' ability to enter cells easily makes them valuable for various biological and medical research applications (Issar & Kakkar, 2013).

Synthetic Methodologies and Chemical Reactions

The compound under discussion is part of the broader family of benzimidazoles, which are synthesized through various chemical reactions, including Knoevenagel condensation. These methodologies highlight the versatility of benzimidazoles in generating biologically active molecules. Knoevenagel condensation, in particular, is a critical reaction for creating α, β-unsaturated ketones/carboxylic acids, which are pivotal in drug discovery for anticancer applications. This reaction's utility in synthesizing biologically fascinating molecules underscores the importance of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid and its derivatives in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Materials

Compounds containing benzimidazole units, including thiophene analogs, have been researched for their applications in optoelectronic materials. The synthesis and application of benzimidazole derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors demonstrate the potential of these compounds in the development of novel optoelectronic materials. The incorporation of benzimidazole and thiophene fragments into π-extended conjugated systems has proven valuable for creating materials with desirable photo- and electroluminescent properties, highlighting the utility of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid derivatives in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Benzimidazole derivatives, such as “2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on modifying the functional groups on the benzimidazole core structure to improve its bioactivities .

properties

IUPAC Name

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBAEALJFFNPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406809
Record name 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid

CAS RN

174422-11-8
Record name 2-(2-Thienyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174422-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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